![molecular formula C8H16N2 B11922100 4-Methyloctahydropyrrolo[1,2-a]pyrimidine CAS No. 515145-52-5](/img/structure/B11922100.png)
4-Methyloctahydropyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the reaction of 2-aminopyrrolidine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
4-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Triazolo[1,5-a]pyrimidine: Investigated for its anti-inflammatory properties.
Imidazo[1,2-a]pyrimidine: Studied for its antimicrobial activity.
Uniqueness
4-Methyloctahydropyrrolo[1,2-a]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
515145-52-5 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
4-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-4-5-9-8-3-2-6-10(7)8/h7-9H,2-6H2,1H3 |
Clé InChI |
LFQUINRSGOZCDW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC2N1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


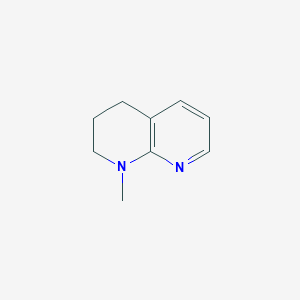
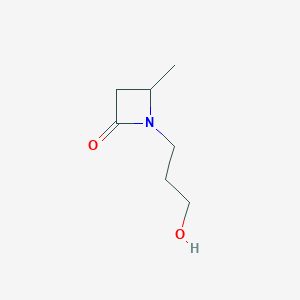
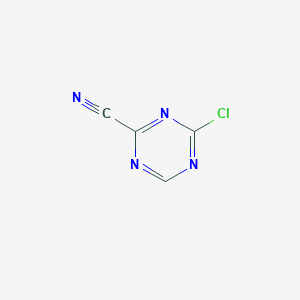
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)

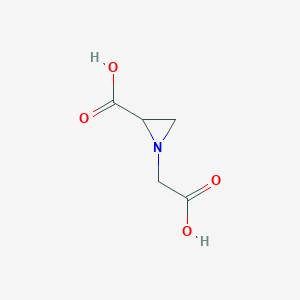

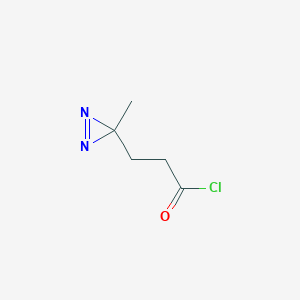
![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
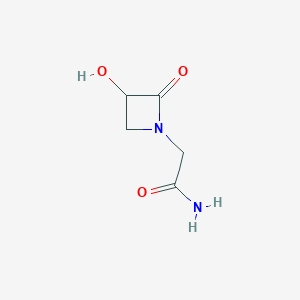



![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
